Butyl 4-benzamidobenzoate
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Overview
Description
Butyl 4-benzamidobenzoate is an organic compound that belongs to the class of benzamides. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a butyl group, and the hydrogen atom of the amino group is replaced by a benzoyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-benzamidobenzoate typically involves the esterification of 4-aminobenzoic acid with butanol, followed by the benzoylation of the amino group. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth immobilized with ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-benzamidobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, which can further undergo benzoylation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: N-bromosuccinimide (NBS) is often used for bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Butyl 4-benzamidobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Butyl 4-benzamidobenzoate involves the inhibition of voltage-gated calcium channels in dorsal root ganglion neurons . This inhibition leads to a disturbance in channel kinetics, resulting in the blocking of impulse transmission. Additionally, the compound acts as an inhibitor of sodium channels and a delayed rectifier of potassium currents . These actions contribute to its anesthetic and pain-relieving properties.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-aminobenzoate:
N-butyl benzamide: Used in the synthesis of various organic compounds and as an intermediate in pharmaceutical production.
Uniqueness
Butyl 4-benzamidobenzoate is unique due to its dual functional groups (benzoyl and butyl) that confer specific chemical reactivity and biological activity. Its ability to inhibit multiple ion channels makes it a valuable compound for research in pain management and cardiovascular diseases .
Properties
Molecular Formula |
C18H19NO3 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
butyl 4-benzamidobenzoate |
InChI |
InChI=1S/C18H19NO3/c1-2-3-13-22-18(21)15-9-11-16(12-10-15)19-17(20)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3,(H,19,20) |
InChI Key |
IOTNJMAYWPRXEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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